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CAS No.: 1428728-83-9

Cat. No.: S1790298

Get Quote

The following table summarizes the key identifiers and characteristics of Axitinib Impurity 2 for your

reference standards and method development.

Property Description

Chemical
Name

2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-

diyl))bis(sulfanediyl))bis(N-methylbenzamide) [1] [2]

CAS Number 1428728-83-9 [1] [3] [2]

Molecular
Formula

C₄₄H₃₆N₈O₂S₂ [1] [3] [2]

Molecular
Weight

772.94 g/mol [1] [2]

Form Pale beige solid [1] [3]

Melting Point >244 °C (decomposes) [1]

Storage -20°C Freezer [1]

Solubility Slightly soluble in DMF and DMSO [1]
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This impurity is also commonly known as the Axitinib Dimer [1] [2].

Analytical Method for Separation and Estimation

For reliable detection and quantification of Axitinib Impurity 2 during forced degradation studies, a

stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is

recommended. The table below outlines an optimized method based on Analytical Quality by Design

(AQbD) principles [4].

Parameter Condition

Objective Simultaneous estimation of Axitinib and its impurities in stability samples.

Column Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µm) [4]

Mobile Phase Acetonitrile : 0.1% Triethylamine (TEA) pH 2.5 (adjusted with OPA) [45:55 v/v] [4]

Flow Rate 1.2 mL/min [4]

Detection PDA at 219 nm [4]

System Suitability Tailing Factor: ≤2.0; Theoretical Plates: ≥2000 [4]

The workflow for conducting forced degradation studies using this method is summarized below. The goal is

to subject the drug substance to various stress conditions to validate the method's ability to separate the

degradants, particularly Axitinib Impurity 2.
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Forced Degradation Study Protocol

You can follow this detailed protocol to execute the forced degradation studies visualized above [4]:

Sample Preparation: Accurately weigh and transfer about 83.4 mg of Axitinib tablet powder into a 10
mL volumetric flask. Add diluent (as per the analytical method), sonicate for 30 minutes, centrifuge,

and make up to the volume. Filter through a 0.45-micron syringe filter.
Stress Conditions:

Acid Degradation: Pipette 1 mL of the stock solution into a 10 mL flask. Add 1 mL of 1N HCl,
maintain at 60°C for 1 hour, then neutralize with 1N NaOH. Dilute to volume with diluent.

Alkali Degradation: Pipette 1 mL of the stock solution into a 10 mL flask. Add 1 mL of 1N
NaOH, maintain at 60°C for 1 hour, then neutralize with 1N HCl. Dilute to volume with diluent.

Oxidative Degradation: Expose the sample to hydrogen peroxide (typical concentrations are
3-30%) at room temperature or under mild heating for a specified duration.

Analysis: Inject the stressed samples (e.g., 10 µL) into the chromatographic system using the
conditions specified in the method above.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s1790298?utm_src=pdf-body-img
https://ijpsr.com/bft-article/validation-of-stability-indicating-rp-hplc-method-for-simultaneous-estimation-of-axitinib-and-avelumab-by-using-analytical-quality-by-design-aqbd-method/?view=fulltext
https://www.smolecule.com/products/s1790298?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Data Review: Examine the chromatograms for the appearance of new peaks. Identify the retention

time of Axitinib Impurity 2 using a reference standard and assess the resolution from the main peak
and other degradants.

Troubleshooting Common Issues

Here are answers to potential questions you might encounter in the lab:

How is Axitinib Impurity 2 formed? Axitinib Impurity 2 is a dimeric impurity. Its complex

structure suggests it may form through a cycloaddition reaction involving two Axitinib molecules

under specific stress conditions, such as exposure to light or heat [1] [2].

What should I do if Impurity 2 is not well-separated from other peaks? You can make fine-tuning

adjustments to the method. Consider modifying the mobile phase ratio (± 2-5% organic phase) or the

pH of the aqueous phase (± 0.1 units). Adjust the flow rate (± 0.1 mL/min) as another parameter to

optimize separation [4].

Why is method precision critical for this analysis? Precision ensures your method gives consistent

results. To validate it, prepare and inject six replicate samples of Axitinib at the target concentration

(e.g., 50 ppm). The percentage of Relative Standard Deviation (%RSD) for the peak areas should be

not more than 2.0% [4].

The information from the search results is sufficient to establish a foundational understanding and a practical

starting method for your work with Axitinib Impurity 2. For a complete analytical procedure, you may need

to consult the full text of the method development literature and source a certified reference standard.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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